
5-Ethynyl-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-nitropyridine is a chemical compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol It is characterized by the presence of an ethynyl group at the 5-position and a nitro group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-nitropyridine typically involves the reaction of 2-bromo-5-nitropyridine with terminal acetylenes using the Sonogashira coupling reaction . This reaction is catalyzed by palladium and often employs copper as a co-catalyst. The reaction conditions generally include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynyl-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 5-ethynyl-2-aminopyridine.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the ethynyl group.
Applications De Recherche Scientifique
5-Ethynyl-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
2-Ethynyl-5-nitropyridine: Similar in structure but with the positions of the ethynyl and nitro groups reversed.
5-Nitro-2-phenacylpyridine: Contains a phenacyl group instead of an ethynyl group.
5-Nitro-2-acetylpyridine: Contains an acetyl group instead of an ethynyl group.
Uniqueness: 5-Ethynyl-2-nitropyridine is unique due to the specific positioning of the ethynyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields make it a valuable compound for scientific investigation.
Propriétés
Formule moléculaire |
C7H4N2O2 |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
5-ethynyl-2-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h1,3-5H |
Clé InChI |
WYUQDHWEIFBEMW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
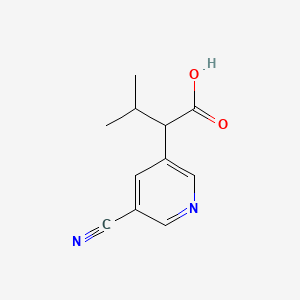
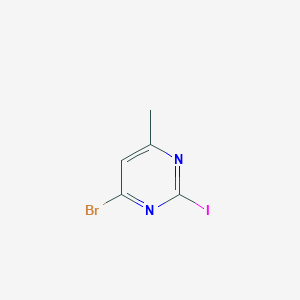
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
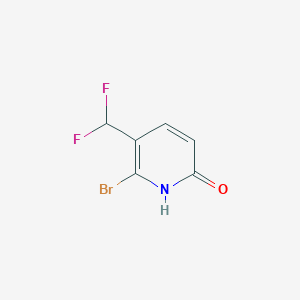
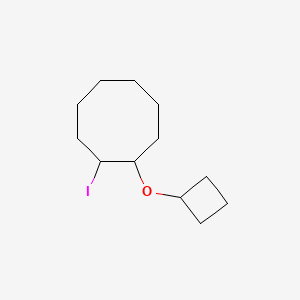
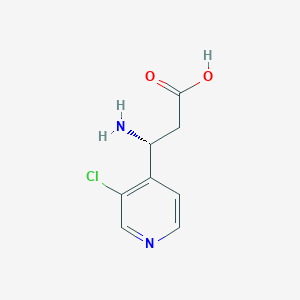
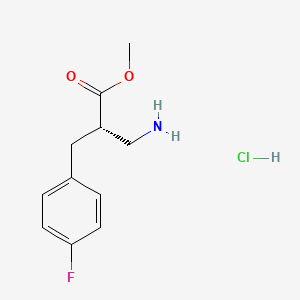
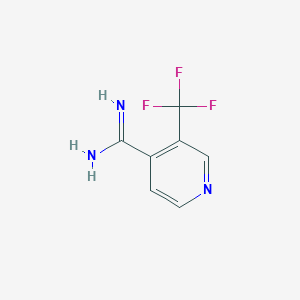
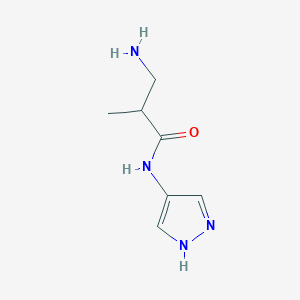
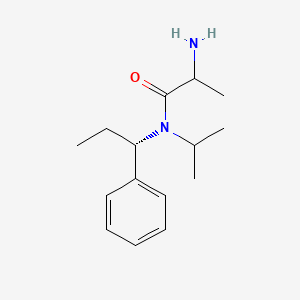

![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
